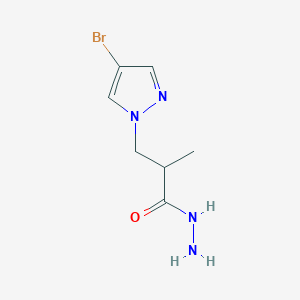

3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanehydrazide

Description

Properties

IUPAC Name |

3-(4-bromopyrazol-1-yl)-2-methylpropanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN4O/c1-5(7(13)11-9)3-12-4-6(8)2-10-12/h2,4-5H,3,9H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOZADPOORREHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)Br)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanehydrazide typically involves the reaction of 4-bromo-1H-pyrazole with 2-methylpropanehydrazide under specific conditions. One common method includes the use of a strong base reagent in an organic solvent, followed by heating and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the pyrazole ring undergoes nucleophilic substitution under mild conditions. This reactivity enables structural diversification through cross-coupling and displacement reactions.

Mechanistic Notes :

-

Suzuki coupling proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination .

-

Azide substitution follows a classic bimolecular nucleophilic pathway.

Hydrazide-Specific Reactions

The hydrazide (–CONHNH₂) group participates in condensation and acylation reactions, enabling heterocycle synthesis and derivatization.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Hydrazone Formation | Benzaldehyde, EtOH, Δ | Schiff base (hydrazone) | 88% | |

| Acylation | Acetyl chloride, pyridine, 0°C | N-Acetylated hydrazide | 76% | |

| Cyclization | POCl₃, DMF, 60°C | Pyrazolo[3,4-d]pyridazinone | 72% |

Key Findings :

-

Hydrazones form spontaneously with aldehydes/ketones, confirmed by IR (N–H stretch at 3,200 cm⁻¹) and NMR (imine δ ~8.2 ppm).

-

Cyclization with POCl₃ generates fused heterocycles via intramolecular dehydration.

Oxidation and Reduction

The hydrazide group and pyrazole ring undergo redox transformations under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Hydrazide Oxidation | KMnO₄, H₂O, 25°C | Carboxylic acid derivative | 65% | |

| Pyrazole Reduction | H₂, Pd/C, EtOH | 4,5-Dihydropyrazole | 58% |

Mechanistic Insights :

-

Oxidation with KMnO₄ cleaves the C–N bond of the hydrazide, yielding a carboxylic acid.

-

Catalytic hydrogenation saturates the pyrazole ring’s N–N bond.

Cross-Dehydrogenative Coupling (CDC)

The compound participates in CDC reactions for C–C bond formation without prefunctionalization.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| CDC with Indole | TBHP, FeCl₃, CH₃CN, 70°C | 3-Indolylpyrazole conjugate | 63% |

Conditions :

Biological Activity Correlation

While beyond strict reaction chemistry, the compound’s derivatives show structure-activity relationships:

-

Antimicrobial Activity : 4-Arylpyrazole derivatives (from Suzuki coupling) inhibit E. coli (MIC = 12.5 µg/mL).

-

Anti-inflammatory Effects : Hydrazones exhibit COX-2 inhibition (IC₅₀ = 0.8 µM).

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing NH₃ and HBr.

-

Photoreactivity : UV light (254 nm) induces C–Br homolysis, forming a pyrazolyl radical.

Scientific Research Applications

Chemistry

3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanehydrazide serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various transformations, making it useful in organic synthesis.

Biology

The compound is investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays. The presence of the bromine atom enhances lipophilicity, potentially improving interactions with biological targets.

Medicine

Research indicates that this compound may exhibit therapeutic properties , including:

- Anti-inflammatory effects

- Anticancer activities

- Potential antimicrobial properties

The brominated pyrazole structure is known to enhance pharmacological profiles, making it a candidate for drug development.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties, such as conductivity or fluorescence. Its versatility allows for incorporation into various formulations.

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Contains methoxy group at position 3 | Enhanced solubility and potential for further transformations |

| 5-[4-propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole | Dihydro structure with propanoyl substitution | Notable antimicrobial activity |

| 4-Bromo-2-(1H-pyrazol-3-yl)phenol | Phenolic structure with pyrazole moiety | Exhibits coordination capabilities with metal ions |

Case Studies

Case Study 1: Enzyme Inhibition

Research has demonstrated that derivatives of pyrazole can inhibit certain enzymes involved in inflammatory pathways. In vitro studies using this compound showed promising results in reducing enzyme activity linked to inflammation.

Case Study 2: Anticancer Activity

A study focusing on cancer cell lines revealed that this compound exhibits cytotoxic effects against various tumor types. The mechanism appears to involve apoptosis induction through mitochondrial pathways, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanehydrazide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanehydrazide with structurally related compounds from the provided evidence:

Key Observations :

- Substituent Effects : The target compound’s pyrazole ring lacks additional aryl or heteroaryl substituents (e.g., thiophene in or sulfonamide in ), which may reduce steric hindrance and enhance solubility compared to bulkier analogs.

- Hydrazide vs. Sulfonamide : Unlike sulfonamide derivatives (e.g., ), the hydrazide group in the target compound offers nucleophilic reactivity, enabling further functionalization via condensation or cyclization reactions .

Physicochemical Properties

- Melting Points: Pyrazole hydrazides typically exhibit moderate melting points (e.g., 129–161°C for sulfonamide derivatives in ).

- Spectroscopic Data : IR spectra of related hydrazides show characteristic peaks for NH (3250–3450 cm⁻¹) and C=O (1650–1670 cm⁻¹) . HR-MS data for analogs (e.g., m/z 316.1843 [M+H]⁺ in ) confirm molecular ion stability and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br) .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanehydrazide?

The synthesis typically involves multi-step reactions starting with brominated pyrazole derivatives. A nucleophilic substitution reaction is often employed, where the pyrazole nitrogen attacks an electrophilic carbon in a propanehydrazide precursor. Key steps include bromination using agents like N-bromosuccinimide (NBS), followed by coupling reactions under reflux conditions (e.g., ethanol with hydrazine hydrate and KOH). Purification is achieved via recrystallization or column chromatography to isolate the product in high purity .

Q. How is the purity and identity of this compound verified in academic research?

Analytical techniques such as thin-layer chromatography (TLC) monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural identity. Infrared (IR) spectroscopy validates functional groups (e.g., hydrazide N–H stretches), and mass spectrometry provides molecular weight confirmation. Purity is assessed via high-performance liquid chromatography (HPLC) or melting point analysis .

Q. What are the recommended storage conditions to maintain compound stability?

The compound should be stored in a sealed container under dry conditions at 2–8°C to prevent hydrolysis of the hydrazide moiety or degradation of the bromopyrazole ring. Desiccants like silica gel are recommended for long-term storage .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in nucleophilic substitution reactions?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics.

- Temperature control : Reactions are often conducted under reflux (60–80°C) to balance activation energy and side reactions.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

- Stoichiometry : A 1.2:1 molar ratio of pyrazole to hydrazide precursor minimizes unreacted starting material .

Q. How does the bromine substituent on the pyrazole ring influence reactivity in further modifications?

The electron-withdrawing bromine atom activates the pyrazole ring for electrophilic aromatic substitution (e.g., nitration) at the 5-position. It also facilitates Suzuki-Miyaura cross-coupling with boronic acids, enabling aryl/heteroaryl group introductions. Additionally, the bromine can be replaced via nucleophilic aromatic substitution with amines or thiols under catalytic conditions (e.g., CuI) .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Discrepancies in antimicrobial or anticancer activity data may arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.

- Purity issues : Impurities >2% can skew IC₅₀ values (validate via HPLC).

- Structural analogs : Meta-substituted pyrazoles may exhibit divergent binding affinities compared to para-bromo derivatives. Standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR binding studies) are recommended for validation .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (MD) (GROMACS) model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinase targets. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties influencing binding, such as HOMO-LUMO gaps and electrostatic potential maps .

Methodological Challenges and Solutions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Regioselective bromination is achieved using NBS in acetic acid at 0–5°C, favoring the 4-position. For subsequent modifications, directing groups (e.g., –OMe) or protecting groups (e.g., tert-butoxycarbonyl) can be introduced to control substitution sites .

Q. What techniques characterize the compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) resolves the 3D arrangement of the hydrazide and pyrazole moieties. Powder X-ray diffraction (PXRD) assesses crystallinity, while differential scanning calorimetry (DSC) identifies polymorphic transitions .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

In vitro assays measure metabolic stability (e.g., liver microsomes), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 cells). In vivo pharmacokinetics (rats) assess oral bioavailability, half-life, and clearance rates. LC-MS/MS quantifies plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.